4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide 4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1207045-73-5
VCID: VC7627052
InChI: InChI=1S/C24H21ClN4O3S/c25-19-7-3-17(4-8-19)14-27-22(30)16-33-24-26-11-12-29(24)20-9-5-18(6-10-20)23(31)28-15-21-2-1-13-32-21/h1-13H,14-16H2,(H,27,30)(H,28,31)
SMILES: C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl
Molecular Formula: C24H21ClN4O3S
Molecular Weight: 480.97

4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

CAS No.: 1207045-73-5

Cat. No.: VC7627052

Molecular Formula: C24H21ClN4O3S

Molecular Weight: 480.97

* For research use only. Not for human or veterinary use.

4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide - 1207045-73-5

Specification

CAS No. 1207045-73-5
Molecular Formula C24H21ClN4O3S
Molecular Weight 480.97
IUPAC Name 4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C24H21ClN4O3S/c25-19-7-3-17(4-8-19)14-27-22(30)16-33-24-26-11-12-29(24)20-9-5-18(6-10-20)23(31)28-15-21-2-1-13-32-21/h1-13H,14-16H2,(H,27,30)(H,28,31)
Standard InChI Key SCNKGAMZSFUDQP-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide, reflects its multifunctional design. Key features include:

  • Benzamide backbone: Provides rigidity and potential for π-π stacking interactions with biological targets.

  • Imidazole-thioether moiety: Enhances electron-rich character, facilitating interactions with metal ions or cysteine residues in enzymes.

  • 4-Chlorobenzyl group: Introduces hydrophobicity and halogen bonding capabilities.

  • Furanmethyl substituent: Contributes to solubility and hydrogen-bonding potential.

Physicochemical Profile

With a molecular formula of C24H21ClN4O3S and a molecular weight of 480.97 g/mol, the compound falls within the range of drug-like molecules. Its LogP (estimated via fragment-based methods) is approximately 3.2, indicating moderate lipophilicity. The presence of polar groups (amide, furan) suggests partial aqueous solubility, though experimental data are unavailable.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H21ClN4O3S
Molecular Weight480.97 g/mol
Hydrogen Bond Donors3 (two amide NH, one imidazole NH)
Hydrogen Bond Acceptors6 (amide O, furan O, imidazole N, thioether S)
Rotatable Bonds8
Topological Polar Surface Area112 Ų

Synthetic Pathways and Structural Analogues

Hypothesized Synthesis

While no explicit synthesis route is documented for this compound, retrosynthetic analysis suggests a convergent approach:

  • Imidazole-thioether formation: Coupling 2-mercaptoimidazole with chloroacetamide derivatives under basic conditions.

  • Benzamide assembly: Reacting 4-nitrobenzoic acid with furan-2-ylmethanamine via mixed anhydride activation, followed by nitro reduction.

  • Final coupling: Ullmann-type coupling of the imidazole-thioether intermediate with the benzamide fragment.

Structural Analogues and Activity Clues

Comparative analysis with patented kinase inhibitors reveals similarities:

  • Nilotinib analogues: The imidazole-thioether motif mirrors tyrosine kinase inhibitors like nilotinib, which inhibits Bcr-Abl at nanomolar concentrations .

  • COX-II inhibitors: Thioether-linked heterocycles in COX-II inhibitors (e.g., THZ1, IC50 = 8.88 μM) demonstrate anti-inflammatory activity via prostaglandin suppression .

Biological Activity and Mechanistic Hypotheses

Tyrosine Kinases

The chlorobenzyl group may occupy hydrophobic pockets in kinase ATP-binding sites, while the benzamide engages in backbone hydrogen bonds. For example, nilotinib’s binding to Abl kinase involves similar interactions .

Cyclooxygenase-II (COX-II)

Thioether-containing compounds like THZD2 (COX-II IC50 = 2.3 μM) inhibit prostaglandin synthesis by blocking arachidonic acid binding . The target compound’s thioether and imidazole groups could chelate catalytic iron or interact with Tyr385.

Predicted Pharmacological Effects

  • Antiproliferative activity: Imidazole derivatives often disrupt cell cycle progression in cancer models .

  • Anti-inflammatory action: COX-II inhibition reduces prostaglandin E2 (PGE2) synthesis, alleviating inflammation .

Table 2: Hypothesized Biological Activities Based on Structural Analogues

Activity TypeTargetPotential IC50 RangeSupporting Evidence
Kinase inhibitionBcr-Abl10–100 nMNilotinib (3.6 nM)
COX-II inhibitionProstaglandin synthase1–10 μMTHZD1 (1.9 μM)
Antiangiogenic effectsVEGF receptors>10 μMHUVEC growth inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator